molecular formula C7H8N2O4S B11789130 4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid

Cat. No.: B11789130
M. Wt: 216.22 g/mol
InChI Key: KWCKEBDOCRXKEN-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is an organic compound with a pyrimidine ring structure. This compound is characterized by the presence of a methyl group at the 4-position, a methylsulfonyl group at the 2-position, and a carboxylic acid group at the 5-position of the pyrimidine ring. It is a white to light yellow solid with a distinct odor and is stable under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires a solvent such as dichloromethane and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(methylsulfonyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group at the 2-position and carboxylic acid group at the 5-position make it a versatile intermediate for various chemical reactions and applications .

Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

4-methyl-2-methylsulfonylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H8N2O4S/c1-4-5(6(10)11)3-8-7(9-4)14(2,12)13/h3H,1-2H3,(H,10,11)

InChI Key

KWCKEBDOCRXKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)S(=O)(=O)C

Origin of Product

United States

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